molecular formula C14H15NO5S2 B6575727 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide CAS No. 1105205-36-4

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B6575727
CAS No.: 1105205-36-4
M. Wt: 341.4 g/mol
InChI Key: CYYCXUFLSVWHGN-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a benzodioxol ring linked via an ethoxyethyl chain to a 5-methylthiophene sulfonamide moiety.

Crystallographic studies using programs like SHELX () and ORTEP-3 () could elucidate its three-dimensional conformation, particularly the puckering dynamics of the benzodioxol ring, as described by Cremer and Pople’s ring puckering coordinates ().

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c1-10-2-5-14(21-10)22(16,17)15-6-7-18-11-3-4-12-13(8-11)20-9-19-12/h2-5,8,15H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYCXUFLSVWHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

N-Substituted Benzenesulfonamides

Compounds like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () share the sulfonamide core but lack the benzodioxol and thiophene moieties. These simpler analogs exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, with IC₅₀ values ranging from 12–25 μg/mL . The absence of the benzodioxol group in these derivatives may reduce metabolic stability compared to the target compound, as benzodioxol is known to resist oxidative degradation.

5-Substituted-1,3,4-Oxadiazole Sulfonamides

The 5-substituted oxadiazole sulfonamide derivatives () feature a thiolated acetamide group instead of the benzodioxol-ethoxyl chain. These compounds show enhanced antifungal activity (MIC: 8–16 μg/mL against Candida albicans) due to the oxadiazole ring’s electron-withdrawing properties, which may improve membrane penetration . However, the target compound’s benzodioxol group could offer superior bioavailability through increased lipophilicity.

Ethofumesate and Lactofen Derivatives

Pesticide sulfonates like ethofumesate and lactofen () share sulfonate/sulfonamide functionalities but are tailored for herbicidal activity. For example, lactofen inhibits protoporphyrinogen oxidase (PPO) with a Ki of 0.8 nM. The target compound’s thiophene ring may confer distinct electronic interactions compared to the nitroaromatic systems in these pesticides .

Physicochemical and Crystallographic Properties

  • Molecular Weight : ~330 Da (estimated from ).
  • Polarity : Moderate (logP ~2.5–3.0), influenced by the sulfonamide and benzodioxol groups.
  • Crystallography : Programs like SHELXL () and ORTEP-3 () enable precise determination of bond angles and torsional strain. The benzodioxol ring’s puckering amplitude (q ≈ 0.5 Å) and phase angle (φ ≈ 30°) could be quantified using Cremer-Pople coordinates ().

Table: Comparative Analysis of Key Compounds

Compound Core Structure Biological Activity IC₅₀/MIC Key Functional Groups
Target Compound Benzodioxol-thiophene sulfonamide Not reported Benzodioxol, sulfonamide
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzene sulfonamide Antimicrobial 12–25 μg/mL Chloro, methoxy
5-Substituted oxadiazole sulfonamide Oxadiazole sulfonamide Antifungal 8–16 μg/mL Oxadiazole, thiol
Lactofen Nitroaromatic sulfonate Herbicidal (PPO inhibition) 0.8 nM Trifluoromethyl, nitro

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